Cas no 1105247-38-8 (4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine)
![4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/1105247-38-8x500.png)
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine 化学的及び物理的性質
名前と識別子
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- 4-[(4-chlorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
- 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
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- インチ: 1S/C17H12ClN3S2/c18-13-5-3-12(4-6-13)11-23-17-15-10-14(16-2-1-9-22-16)20-21(15)8-7-19-17/h1-10H,11H2
- InChIKey: XIKGVJQFDWZXHR-UHFFFAOYSA-N
- ほほえんだ: C12=CC(C3SC=CC=3)=NN1C=CN=C2SCC1=CC=C(Cl)C=C1
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-8039-2mg |
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine |
1105247-38-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-8039-1mg |
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine |
1105247-38-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-8039-2μmol |
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine |
1105247-38-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 |
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazineに関する追加情報
Comprehensive Overview of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine (CAS No. 1105247-38-8)
The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine (CAS No. 1105247-38-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a pyrazolo[1,5-a]pyrazine core, a thiophene substituent, and a 4-chlorobenzylthio group, makes it a versatile candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or ligand for receptor modulation, aligning with current trends in targeted drug discovery and precision medicine.
One of the most searched questions about this compound revolves around its synthetic pathways and structure-activity relationships (SAR). Recent studies highlight its role in medicinal chemistry optimization, where modifications to the thiophene or chlorophenyl moieties can enhance bioavailability or selectivity. This aligns with the growing demand for small-molecule therapeutics in oncology and inflammation, topics frequently queried in academic and industrial databases. The compound’s CAS No. 1105247-38-8 is often cross-referenced in patents and journal articles, underscoring its commercial and scientific relevance.
From a materials science perspective, the pyrazolo[1,5-a]pyrazine scaffold exhibits intriguing photophysical properties, making it a candidate for organic electronics such as OLEDs or sensors. The integration of thiophene—a common building block in conductive polymers—further expands its utility. Users searching for “thiophene-based functional materials” or “heterocyclic compounds for optoelectronics” will find this compound’s profile particularly insightful.
Environmental and green chemistry considerations are also critical. The presence of a sulfanyl linker raises questions about metabolic stability and degradation pathways, topics increasingly explored in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. This reflects broader user interest in sustainable drug design and benign-by-design principles, as evidenced by search trends in platforms like Reaxys and SciFinder.
In summary, 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine (CAS No. 1105247-38-8) represents a multifaceted compound with applications spanning drug development, materials engineering, and green chemistry. Its structural features and evolving research landscape make it a subject of enduring interest across scientific disciplines.
1105247-38-8 (4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine) 関連製品
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